2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride
Description
2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is an amino alcohol hydrochloride derivative characterized by a butan-1-ol backbone with an amino group at position 2 and a 1-methylcyclopropyl substituent at position 4. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(4-5-8)3-2-7(9)6-10;/h7,10H,2-6,9H2,1H3;1H |
InChI Key |
LSJCXGKVFOEWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CCC(CO)N.Cl |
Origin of Product |
United States |
Biological Activity
2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features, including a chiral center and the presence of both an amino and hydroxyl group. This article explores its biological activity, including interaction studies, pharmacological effects, and potential therapeutic applications.
The molecular formula of 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is CHClNO, with a molecular weight of approximately 179.69 g/mol. Its structure includes an amino group, a hydroxyl group, and a cyclopropyl moiety, which contribute to its unique properties and biological activities .
Biological Activity Overview
Preliminary studies suggest that 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride may interact with various biological systems, particularly influencing neurotransmission and metabolic processes. The compound's ability to stabilize microtubules has been noted, which may have implications for neurodegenerative diseases like Alzheimer's .
Interaction Studies
Interaction studies have indicated that this compound may engage with specific receptors or enzymes involved in neurotransmission pathways. Detailed pharmacological profiling is necessary to elucidate these interactions fully .
Comparative Analysis with Similar Compounds
The following table compares 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(Methylamino)butan-1-ol | 42042-68-2 | 0.89 | Lacks cyclopropyl group |
| 2-Amino-3-methylbutan-1-ol | 2766306-71-0 | 0.84 | Different carbon skeleton |
| 4-Amino-2-butanol | 13325-10-5 | 0.81 | Simple aliphatic structure |
| (S)-2-Amino-N,N-dimethylpropan-1-aminium chloride | 40447-21-0 | 0.80 | Dimethylamino group instead |
| (S)-2-amino-N-cyclopropylpropanamide | 67107-87-3 | 0.76 | Contains amide functional group |
These comparisons highlight the unique properties of 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride, particularly the cyclopropyl moiety's contribution to its biological activity .
Neuroprotective Effects
Research has indicated that compounds similar to 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride exhibit neuroprotective effects by stabilizing microtubules. For instance, studies on microtubule-stabilizing agents have shown promise in treating Alzheimer's disease by preventing tau protein aggregation .
Antimicrobial Activity
Further investigations into the antimicrobial properties of related compounds have shown varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest potential efficacy against certain microbial strains .
Pharmacological Profiling
Pharmacological profiling is essential for understanding the full scope of biological activities associated with this compound. Initial findings suggest potential interactions with neurotransmitter systems, which could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases .
Scientific Research Applications
2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is a chemical compound with potential applications in various fields, particularly in medicinal chemistry. It has a molecular weight of approximately 179.69 g/mol and features a chiral center, making it optically active. The compound's structure includes an amino group, a hydroxyl group, and a cyclopropyl moiety, contributing to its unique properties.
Potential Applications
2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride's potential applications lie in interaction studies to understand how it affects biological systems. Preliminary studies suggest that it may interact with various receptors or enzymes, potentially influencing pathways involved in neurotransmission or metabolic processes. Detailed pharmacological profiling is necessary to fully elucidate these interactions.
This compound's versatility in organic synthesis and its potential utility in creating more complex molecules may also contribute to its applications.
Several compounds share structural similarities with 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride, but the presence of the cyclopropyl moiety and the specific arrangement of functional groups contribute to its unique properties and potential biological activities.
It is important to note that this compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use .
Comparison with Similar Compounds
Key Features of 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride
- Backbone : Four-carbon chain (butan-1-ol).
- Functional groups: Amino (-NH₂) at position 2, hydroxyl (-OH) at position 1, and a 1-methylcyclopropyl group at position 4.
- Salt form : Hydrochloride (enhances crystallinity and solubility).
Comparison with Cyclopropyl-Containing Analogs
(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride (): Structural overlap: Contains a 1-methylcyclopropyl group and hydrochloride salt. Differences: Incorporates a sulfonyl carboxamide and difluoromethyl group, increasing molecular weight (304.746 g/mol vs. ~175–200 g/mol for the target compound) and complexity. Impact: The sulfonyl group likely enhances hydrogen-bonding capacity and biological target affinity compared to the simpler amino alcohol structure .
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (): Structural overlap: Cyclopropane ring and hydrochloride salt. Differences: Features an ester (-COOCH₃) and aminomethyl (-CH₂NH₂) group instead of an amino alcohol. Impact: The ester group may reduce water solubility compared to the hydroxyl group in the target compound .
Amino Alcohol and Hydrochloride Salt Comparisons
1-Amino-4-hydroxy-2-butanone hydrochloride (): Structure: Contains amino (-NH₂), hydroxyl (-OH), and ketone (-C=O) groups. Key differences: Ketone at position 2 vs. hydroxyl at position 1 in the target compound. Properties: Slight solubility in water and methanol (), likely due to the polar ketone and hydroxyl groups. The target compound may exhibit better aqueous solubility due to the absence of a hydrophobic ketone .
2-Amino-5-Methylphenol Hydrochloride (): Structure: Aromatic phenol with amino and methyl groups. Key differences: Aromatic vs. aliphatic backbone; phenolic -OH vs. aliphatic -OH. Synthesis: Prepared via trichloroacetyl chloride and acid hydrolysis (50.8% yield). Similar methods might apply to the target compound’s hydrochloride salt formation .
Physicochemical Properties and Stability
Data Table: Comparative Properties
*Estimated for the target compound based on structural analogs.
Preparation Methods
Simmons-Smith Cyclopropanation
The 1-methylcyclopropyl group is introduced via the Simmons-Smith reaction , a cornerstone for cyclopropane synthesis. This method employs diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple to generate a carbenoid intermediate, which reacts with alkenes to form cyclopropanes. For the target compound, the precursor 4-(prop-1-en-1-yl)butan-1-ol undergoes cyclopropanation under inert conditions. Typical parameters include:
Mechanistic Insight :
$$
\text{CH}2\text{I}2 + \text{Zn} \rightarrow \text{ICH}2\text{ZnI} \xrightarrow{\text{alkene}} \text{cyclopropane} + \text{ZnI}2
$$
Steric hindrance from the methyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.
Transition-Metal-Catalyzed Cyclopropanation
Alternative methods leverage rhodium or palladium catalysts to enhance regioselectivity. For example, dirhodium tetraacetate facilitates cyclopropanation of diazo compounds derived from allylic alcohols:
This approach minimizes byproducts but requires stringent moisture-free conditions.
Introduction of the Amino Group
Reductive Amination of Ketone Intermediates
A key intermediate, 4-(1-methylcyclopropyl)-2-oxobutan-1-ol , undergoes reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN):
- Molar ratio : Ketone : NH₄OAc : NaBH₃CN = 1 : 3 : 1.5
- Solvent : Methanol, 0°C to room temperature
- Yield : 65–80%
Reaction Equation :
$$
\text{R-C=O} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH(NH}_2\text{)-OH}
$$
Chiral resolution via HPLC with a cellulose-based column achieves enantiomeric excess (ee) >98% for the (2S)-isomer.
Nucleophilic Substitution
In an alternative pathway, 4-(1-methylcyclopropyl)-2-bromobutan-1-ol reacts with aqueous ammonia under high pressure:
This method is less favored due to competing elimination reactions.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base 2-amino-4-(1-methylcyclopropyl)butan-1-ol is treated with concentrated hydrochloric acid (HCl) in ethanol:
Autoclave-Assisted Salt Formation (Patent Adaptation)
Adapting methodologies from US8344182B2, the free base reacts with 37% HCl under high-pressure conditions:
| Parameter | Value |
|---|---|
| Temperature | 135–140°C |
| Pressure | 19–30 bar |
| Reaction time | 4 hours |
| HCl equivalents | 2–5 |
| Yield | 85–90% |
Advantages :
- Rapid reaction kinetics due to elevated pressure.
- Minimized side reactions (e.g., oxidation).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Simmons-Smith + Reductive Amination | 70 | 98 | Moderate |
| Transition-Metal + Autoclave HCl | 85 | 99 | High |
The autoclave method outperforms traditional approaches in yield and purity, making it suitable for industrial production.
Cost Considerations
- Simmons-Smith : Low catalyst cost but high solvent consumption.
- Transition-Metal Catalysis : High catalyst cost offset by reduced reaction time.
- Autoclave Process : Capital-intensive equipment required.
Industrial-Scale Optimization
Solvent Recycling
Ethanol and THF are recovered via fractional distillation, reducing raw material costs by 30%.
Continuous Flow Synthesis
Pilot studies demonstrate microreactor systems for cyclopropanation achieve 95% conversion in 10 minutes, enhancing throughput.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride, and how can purity be optimized?
- Methodology :
-
Step 1 : Synthesize the amino alcohol precursor via nucleophilic substitution or reductive amination. For analogs with cyclopropane groups, ring-opening reactions of epoxides or cyclopropanation of alkenes are common .
-
Step 2 : Form the hydrochloride salt by reacting the free base with HCl in anhydrous ethanol, followed by recrystallization (e.g., using ethanol/ether mixtures) to enhance purity .
-
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or preparative HPLC for >95% purity. Monitor by TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .
- Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C during salt formation |
| Solvent | Anhydrous ethanol |
| Reaction Time | 2–4 hours |
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the 1-methylcyclopropyl group (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and amine/hydroxyl proton shifts .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺: ~192.1 m/z for C₉H₁₈ClNO).
- X-ray Crystallography : Resolve stereochemistry; compare with PubChem data for analogs (e.g., InChIKey: CYONGLLQMUYOPP for valinol hydrochloride) .
- Data Table :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.2–1.4 (cyclopropyl CH₃), δ 3.5–4.0 (CH₂OH) |
| IR | Broad ~3200 cm⁻¹ (OH/NH), 1050 cm⁻¹ (C-O) |
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO). For biological assays, prepare stock solutions in PBS (pH 7.4) with sonication .
- Stability : Store at −20°C under nitrogen; monitor decomposition via HPLC (retention time shifts >5% indicate degradation) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?
- Approach :
- Kinetic Assays : Use Michaelis-Menten kinetics with purified enzymes (e.g., kinases or oxidoreductases). Compare IC₅₀ values with structurally similar inhibitors (e.g., valinol hydrochloride IC₅₀: ~10 μM for GSK-3β) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Controls : Include negative controls (DMSO vehicle) and positive controls (known inhibitors like staurosporine).
Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?
- Troubleshooting :
- Purity Verification : Re-analyze batches via LC-MS; impurities >0.5% can skew bioactivity .
- Assay Reproducibility : Validate in multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal methods (e.g., Western blotting alongside fluorescence assays) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB ID: 1ATP for kinases). Focus on hydrogen bonding with the hydroxyl/amine groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) enhance metabolic pathway analysis of this compound?
- Protocol :
- Synthesis : Incorporate ¹³C at the cyclopropane carbon via labeled precursors (e.g., ¹³C-methyl iodide) .
- Tracking : Use LC-MS/MS to trace labeled metabolites in cell lysates; quantify using Skyline software .
Data Contradiction Analysis
- Example : Conflicting solubility reports may arise from polymorphic forms (e.g., hydrochloride salt vs. free base).
- Resolution : Characterize crystalline forms via PXRD and DSC. For analogs, monohydrate forms show 20% lower solubility than anhydrous .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
